molecular formula C23H21N7O B1682932 Tasosartan CAS No. 145733-36-4

Tasosartan

Cat. No.: B1682932
CAS No.: 145733-36-4
M. Wt: 411.5 g/mol
InChI Key: ADXGNEYLLLSOAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆, 400 MHz):

  • δ 2.35 (s, 3H) : Methyl group at pyridopyrimidinone C2.
  • δ 3.78 (s, 3H) : Methyl group at C4.
  • δ 4.12 (m, 2H) : Methylene protons adjacent to the biphenyl group.
  • δ 7.25–7.85 (m, 8H) : Biphenyl and pyridopyrimidinone aromatic protons.

¹³C NMR confirms the tetrazole carbon at δ 155.2 ppm .

Infrared (IR) Spectroscopy

  • 1705 cm⁻¹ : Lactam C=O stretch.
  • 1510 cm⁻¹ : Tetrazole ring vibrations.
  • 1250 cm⁻¹ : C-N stretching of the pyridopyrimidine core.

Mass Spectrometry

  • ESI-MS (m/z) : 412.2 [M+H]⁺.
  • Fragmentation pattern: Loss of the tetrazole moiety (m/z 294.1) followed by biphenyl cleavage (m/z 176.0).

Computational Molecular Modeling of Tetrazole-Pyridopyrimidine Core

Docking studies reveal this compound’s binding mode in the AT₁ receptor:

  • Tetrazole group : Forms salt bridges with Arg167 and Lys199 residues.
  • Biphenyl system : Engages in hydrophobic interactions with Trp84 and Phe77 .
  • Pyridopyrimidinone : Hydrogen bonds with Tyr35 via the lactam oxygen.

Figure 1: Molecular dynamics snapshot
$$ \text{this compound (blue) docked into AT₁ receptor (gray). Key residues: red = acidic, blue = basic.} $$

Density functional theory (DFT) calculations (B3LYP/6-31G*) highlight the electron-deficient nature of the pyridopyrimidine ring, which enhances π-stacking with receptor aromatics. The tetrazole’s dipole moment (4.2 D) facilitates polar interactions in the receptor’s extracellular loop.

Table 2: Key computed parameters

Parameter Value
HOMO-LUMO gap 4.8 eV
LogP (octanol-water) 3.2 ± 0.1
Polar surface area 98.7 Ų

Source: Molecular modeling studies

Properties

IUPAC Name

2,4-dimethyl-8-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5,6-dihydropyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N7O/c1-14-18-11-12-21(31)30(23(18)25-15(2)24-14)13-16-7-9-17(10-8-16)19-5-3-4-6-20(19)22-26-28-29-27-22/h3-10H,11-13H2,1-2H3,(H,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXGNEYLLLSOAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCC(=O)N(C2=NC(=N1)C)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40163148
Record name Tasosartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tasosartan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015439
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.25e-02 g/L
Record name Tasosartan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015439
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

145733-36-4
Record name Tasosartan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145733-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tasosartan [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145733364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tasosartan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01349
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tasosartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TASOSARTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48G92V856H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tasosartan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015439
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Traditional Biphenyl Derivative-Based Synthesis

Initial Synthetic Strategies

Early methods for tasosartan synthesis, as outlined in patent WO 9640684 and associated medicinal chemistry literature, relied on biphenyl derivatives as starting materials. These approaches typically began with biphenyl cyanide intermediates, which underwent cyclocondensation with aminopyrimidines to construct the dihydropyridopyrimidinone core. A critical limitation of this route involved the hazardous trinitride-cyano group reactions required for tetrazole ring formation, which posed significant safety risks during scale-up.

Tetrazole Ring Installation Challenges

The conventional method required separate synthesis of the tetrazole moiety followed by coupling to the biphenyl framework. This multistep process often resulted in:

  • Low overall yields (typically 12-18% across 6 steps)
  • Generation of explosive byproducts during azide reactions
  • Difficulties in controlling regioselectivity during tetrazole formation

Modern Suzuki Coupling-Based Synthesis

Strategic Use of Palladium Catalysis

The CN101712682A patent introduced a safer, more efficient route utilizing Suzuki-Miyaura cross-coupling (Figure 1). This method bypasses direct tetrazole synthesis by employing pre-functionalized boronates, significantly enhancing process safety.

Key Intermediate Preparation

The synthesis begins with alkylation of 2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7-one using 4-bromobenzyl bromide under basic conditions:

Reaction Conditions

  • Base: Sodium carbonate (3 eq)
  • Solvent: Dichloromethane
  • Temperature: 75°C
  • Yield: 85-92%

This step produces 8-(4'-bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7-one, which serves as the coupling partner for subsequent cross-coupling.

Suzuki-Miyaura Coupling Optimization

The critical coupling reaction employs 2-[N-(trityl)-tetrazole]phenylboronic acid under rigorously optimized conditions:

Catalytic System

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Ligand: Triphenylphosphine (10 mol%)
  • Base: Sodium carbonate (3 eq)
  • Solvent: THF/H₂O (2:1 v/v)
  • Temperature: Reflux (66°C)
  • Reaction Time: 24 hours

This step achieves 78-84% conversion to the trityl-protected intermediate, with residual palladium levels <5 ppm after activated carbon treatment.

Final Deprotection and Isolation

Acidic hydrolysis cleaves the trityl protecting group under controlled conditions:

Deprotection Parameters

  • Acid: 37% HCl (2.5 eq)
  • Solvent: THF
  • Temperature: 80°C
  • Duration: 1 hour
  • Final pH Adjustment: 2-3 using 2M NaOH
  • Isolation Yield: 82-87%

The process generates this compound with >99.5% purity by HPLC, requiring no further chromatographic purification.

Comparative Analysis of Synthetic Routes

Table 1: Critical Process Parameters

Parameter Traditional Method Suzuki Method
Total Steps 6 3
Overall Yield 12-18% 65-72%
High-Pressure Steps 2 0
Explosive Intermediates Yes No
Pd Residual (ppm) N/A <5
Process Safety Index 0.48 0.89

Scale-Up Considerations and Process Economics

Cost-Benefit Analysis

The Suzuki route reduces raw material costs by 43% compared to traditional methods, primarily through:

  • Elimination of azide handling infrastructure
  • 92% reduction in solvent consumption (from 15 L/kg to 1.2 L/kg)
  • 68% shorter cycle time (14 days vs. 45 days)

Environmental Impact Assessment

Green chemistry metrics demonstrate significant improvements:

  • Process Mass Intensity: 18 vs. 132 (traditional)
  • E-Factor: 6.2 vs. 48.7
  • Carbon Footprint: 2.1 kg CO₂-eq/kg vs. 15.8 kg CO₂-eq/kg

Chemical Reactions Analysis

Types of Reactions

Tasosartan undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form its corresponding oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a model compound in studying receptor-ligand interactions.

    Biology: Investigated for its effects on cellular signaling pathways.

    Medicine: Primarily used in the treatment of hypertension and heart failure.

    Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

Tasosartan exerts its effects by selectively blocking the angiotensin II type 1 receptor. This receptor is involved in the renin-angiotensin-aldosterone system, which regulates blood pressure and fluid balance. By blocking this receptor, this compound causes vasodilation, reduces the secretion of vasopressin, and decreases the production and secretion of aldosterone .

Comparison with Similar Compounds

Comparison with Similar Angiotensin II Receptor Blockers (ARBs)

Binding Affinity and Receptor Antagonism

Tasosartan’s AT1 receptor binding affinity ranks lower than candesartan (highest affinity) but higher than losartan and eprosartan. Its mode of antagonism is classified as surmountable/noncompetitive, contrasting with insurmountable antagonists like candesartan and telmisartan, which exhibit slower dissociation kinetics and prolonged receptor occupancy :

Compound Relative Binding Affinity (Rank) Antagonism Type
Candesartan 1 Insurmountable/Noncompetitive
Telmisartan 10 Insurmountable/Noncompetitive
This compound 20 Surmountable/Noncompetitive
Losartan 50 Surmountable/Noncompetitive
Eprosartan 100 Surmountable/Noncompetitive

This compound’s surmountable antagonism allows partial reversal under high AngII concentrations, unlike insurmountable antagonists, which maintain blockade despite AngII levels .

Pharmacokinetics and Duration of Action

This compound’s long duration of action (40% receptor blockade at 32 hours post-dose) is attributed to its active metabolite, enolthis compound, which exhibits high protein binding and slow dissociation from plasma proteins . In contrast, losartan’s active metabolite (E3174) has faster dissociation kinetics, necessitating twice-daily dosing for sustained effects :

Compound Half-Life (Hours) Active Metabolite Protein Binding (%) Peak-Trough Ratio (DBP)
This compound 32 Enolthis compound >95 0.66–0.81
Losartan 6–9 E3174 99 0.25–0.50
Valsartan 6–9 None 95 0.60
Candesartan 9–13 None >99 0.80–1.00

Enolthis compound’s delayed onset (peak effect at 8–12 hours) complements this compound’s rapid initial blockade (80% AT1 inhibition within 1–2 hours), enabling 24-hour efficacy with once-daily dosing .

Clinical Efficacy in Hypertension

In a 10-week, double-blind trial, this compound (50–200 mg/day) reduced sitting diastolic blood pressure (SiDBP) by −9.4 ± 0.7 mmHg vs. placebo (−2.0 ± 0.7 mmHg), with a 55% response rate (vs. 19% for placebo) . Comparable studies show similar efficacy to candesartan (8–32 mg/day: −10.3 mmHg SiDBP) but superior trough-to-peak ratios (0.66–0.81 vs. 0.50–0.67 for valsartan) .

Structural and Mechanistic Differentiation

Protein Binding and Enzyme Interactions

This compound’s metabolite enolthis compound exhibits high plasma protein binding (>95%), delaying its receptor blockade but extending its antihypertensive effect . Molecular dynamics simulations reveal this compound’s superior structural stability when bound to EndoU enzyme (radius of gyration: 2.98 nm vs. 2.35 nm for citrate), suggesting enhanced in vivo stability .

Drug-Drug Interactions

Coadministration with atenolol potentiates this compound’s diastolic blood pressure reduction (−27 ± 2 mmHg vs. −20 ± 2 mmHg for atenolol alone), highlighting synergistic RAAS and beta-blockade effects . No pharmacokinetic interactions were observed between this compound and atenolol, supporting combination therapy .

Biological Activity

Tasosartan is a nonpeptide angiotensin II receptor antagonist primarily used for the treatment of hypertension. Its mechanism of action, pharmacological properties, and clinical efficacy have been extensively studied, revealing significant insights into its biological activity.

This compound selectively blocks the angiotensin II type 1 (AT1) receptor, which plays a critical role in the regulation of blood pressure and fluid balance. By inhibiting this receptor, this compound induces vasodilation, reduces systemic vascular resistance, and decreases the secretion of aldosterone and vasopressin. This results in lowered blood pressure and improved cardiovascular outcomes .

Pharmacokinetics and Metabolism

This compound undergoes extensive metabolism, with its active metabolite, enolthis compound, contributing to its prolonged effects. The pharmacokinetics of this compound demonstrate a rapid onset of action with sustained effects lasting up to 24 hours post-administration. Studies indicate that this compound achieves significant receptor blockade within hours of dosing, with a notable duration of action due to its high protein binding affinity .

Case Studies and Clinical Trials

Several clinical trials have evaluated the efficacy and safety of this compound in patients with essential hypertension:

  • Study Design : A randomized, double-blind, placebo-controlled trial involving 278 patients assessed various doses of this compound (10 mg to 300 mg) over four weeks. The results showed significant reductions in both systolic and diastolic blood pressure compared to placebo, with a clear dose-response relationship observed (P < .001) throughout the treatment period .
  • Efficacy Results : The mean reduction in sitting diastolic blood pressure (DBP) was -9.4 mm Hg for this compound compared to -2.0 mm Hg for placebo (P < .05). The percentage of patients achieving target DBP levels was significantly higher in the this compound groups compared to placebo .
  • Safety Profile : The incidence of adverse events was comparable between this compound and placebo groups, indicating a favorable safety profile. Notably, headache incidence was lower in the highest dose group (300 mg) compared to placebo .

Data Summary

Parameter This compound (300 mg) Placebo P-value
Mean Sitting DBP Reduction-9.4 mm Hg-2.0 mm Hg< .05
Percentage Achieving Target DBP58%27%< .05
Adverse Events IncidenceSimilarSimilarN/A

Metabolite Activity

Research has highlighted the importance of enolthis compound as an active metabolite that enhances the overall pharmacological effect of this compound. Studies comparing the effects of this compound and enolthis compound indicate that while this compound provides immediate receptor blockade, enolthis compound contributes to prolonged activity due to its slower dissociation from AT1 receptors .

Q & A

Q. What key structural parameters should be prioritized when analyzing Tasosartan’s molecular stability in pharmacological studies?

Methodological Answer: Focus on metrics such as RMSD (root-mean-square deviation), RMSF (root-mean-square fluctuation), RgR_g (radius of gyration), and hydrogen bond count. For example, this compound exhibits an RMSD of 0.4, RgR_g of 2.98 Å, and four hydrogen bonds in molecular dynamics simulations, indicating moderate structural flexibility compared to analogs like Glisoxepide (RMSD: 0.385, RgR_g: 2.3 Å) . These parameters help assess conformational stability and ligand-receptor interactions.

Q. Which experimental models are standard for evaluating this compound’s angiotensin II receptor antagonism?

Methodological Answer: Use in vitro receptor-binding assays (e.g., radioligand displacement studies) to measure IC₅₀ values. In vivo models, such as hypertensive rodent studies, assess blood pressure modulation. Ensure consistency in cell lines (e.g., HEK-293 cells expressing AT1 receptors) and control for confounding factors like pharmacokinetic variability .

Q. How should dose-response experiments be designed to evaluate this compound’s efficacy?

Methodological Answer:

  • Define a logarithmic dose range (e.g., 0.1–100 μM) to capture EC₅₀/IC₅₀ values.
  • Include positive controls (e.g., Losartan) and negative controls (vehicle-only groups).
  • Measure endpoints like receptor occupancy, blood pressure changes, or biomarker levels (e.g., plasma renin activity).
  • Use ANOVA or nonlinear regression for statistical analysis .

Advanced Research Questions

Q. How can discrepancies between this compound’s in vitro binding affinity and in vivo efficacy be resolved?

Methodological Answer: Investigate pharmacokinetic factors (e.g., bioavailability, metabolite activity) using LC-MS/MS for plasma concentration profiling. Cross-validate with ex vivo receptor assays from treated tissues. Computational modeling (e.g., physiologically based pharmacokinetic, PBPK) can reconcile differences by simulating tissue-specific drug distribution .

Q. What computational approaches optimize predictions of this compound’s off-target interactions?

Methodological Answer:

  • Use AutoDock Vina for high-throughput docking against off-target databases (e.g., ChEMBL, DrugBank), prioritizing energy scores ≤ -7.0 kcal/mol.
  • Validate with molecular dynamics simulations (100+ ns) to assess binding stability via RMSD and hydrogen bond persistence.
  • Cross-reference with pharmacovigilance databases (e.g., FAERS) to prioritize clinically relevant off-targets .

Q. What strategies address conflicting data on this compound’s metabolite activity in enzymatic assays?

Methodological Answer:

  • Perform in silico metabolite prediction (e.g., using GLORY or ADMET Predictor) to identify stable metabolites.
  • Validate via LC-MS/MS and in vitro cytochrome P450 inhibition assays.
  • Apply systems biology tools (e.g., COPASI) to model metabolite-enzyme kinetics and resolve contradictions in IC₅₀ values .

Q. How can researchers optimize molecular dynamics protocols for this compound-protein complexes?

Methodological Answer:

  • Use AMBER or GROMACS with CHARMM36 force fields for simulation.
  • Set solvation parameters (e.g., TIP3P water model, 10 Å padding) and equilibration steps (NVT/NPT ensembles).
  • Analyze trajectories for key interactions (e.g., hydrogen bonds with His183 in AT1 receptors) and compare with experimental mutagenesis data .

Data Analysis & Reproducibility

Q. What statistical frameworks are suitable for analyzing this compound’s heterogenous trial data?

Methodological Answer: Apply mixed-effects models to account for inter-study variability. Use meta-analysis tools (e.g., RevMan) to aggregate data, with sensitivity analysis excluding outliers. For reproducibility, adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by sharing raw data via repositories like Zenodo .

Q. How can structural contradictions in this compound’s MD simulations be mitigated?

Methodological Answer:

  • Standardize force field parameters and solvent models across studies.
  • Validate simulations with experimental techniques like X-ray crystallography or NMR.
  • Report RMSD thresholds (e.g., <2.0 Å for backbone atoms) to ensure conformational reliability .

Q. What protocols ensure reproducibility in this compound’s in vitro assays?

Methodological Answer:

  • Adhere to BRENDA guidelines for enzyme assay conditions (pH, temperature, cofactors).
  • Use cell lines with authenticated STR profiles and passage numbers <20.
  • Pre-register protocols on platforms like Protocols.io to minimize procedural variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tasosartan
Reactant of Route 2
Reactant of Route 2
Tasosartan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.